molecular formula C8H7NO5 B3429853 (2s)-Hydroxy(4-nitrophenyl)ethanoic acid CAS No. 77977-72-1

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid

Cat. No.: B3429853
CAS No.: 77977-72-1
M. Wt: 197.14 g/mol
InChI Key: ZSMJZVLXJDNZHG-ZETCQYMHSA-N
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Description

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a carboxylic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-Hydroxy(4-nitrophenyl)ethanoic acid typically involves the nitration of phenylacetic acid derivatives followed by hydroxylation. One common method includes the nitration of phenylacetic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting 4-nitrophenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-nitrophenylglyoxylic acid.

    Reduction: Formation of (2s)-Hydroxy(4-aminophenyl)ethanoic acid.

    Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2s)-Hydroxy(4-nitrophenyl)ethanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the nitro group can be reduced to an amino group, which may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetic acid: Similar structure but lacks the hydroxyl group.

    4-Nitrophenylglyoxylic acid: Formed by the oxidation of (2s)-Hydroxy(4-nitrophenyl)ethanoic acid.

    (2s)-Hydroxy(4-aminophenyl)ethanoic acid: Formed by the reduction of this compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

Overview

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid, also known as 4-nitrophenyl-2-hydroxyacetate, is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a carboxylic acid group attached to a phenyl ring. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.

Chemical Structure and Properties

  • Chemical Formula : C₈H₇N₁O₅
  • CAS Number : 77977-72-1
  • Molecular Weight : 185.14 g/mol

The compound's structure features both hydroxyl (-OH) and nitro (-NO₂) functional groups, which contribute to its reactivity and biological properties. The presence of these groups allows for various chemical transformations such as oxidation and reduction reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The hydroxyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Furthermore, the nitro group can be reduced to an amino group, which may interact with enzymes and receptors, modulating their activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated antifungal activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans .
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which may be linked to its ability to modulate oxidative stress pathways in cells.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, particularly under hypoxic conditions typical of tumor microenvironments .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various nitroaromatic compounds, this compound was found to inhibit the growth of several bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Study 2: Antitumor Activity Under Hypoxia

Another research focused on the hypoxic selectivity of compounds similar to this compound revealed promising results in inhibiting tumor growth in vitro. The study indicated that the compound could selectively activate under low oxygen conditions, enhancing its therapeutic index against cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Hydroxyl and nitro groups presentAntimicrobial, anti-inflammatory
4-Nitrophenylacetic acid Lacks hydroxyl groupLimited biological activity
(2s)-Hydroxy(4-aminophenyl)ethanoic acid Reduced form with amino groupEnhanced interaction with enzymes

The unique combination of functional groups in this compound differentiates it from similar compounds, contributing to its diverse biological activities.

Properties

IUPAC Name

(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMJZVLXJDNZHG-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77977-72-1
Record name (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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